N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
Description
Properties
Molecular Formula |
C23H27ClN2O2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C23H27ClN2O2/c1-2-16-28-21-12-8-19(9-13-21)23(27)25-17-22(26-14-4-3-5-15-26)18-6-10-20(24)11-7-18/h2,6-13,22H,1,3-5,14-17H2,(H,25,27) |
InChI Key |
DXHSFMVTJIRKJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two fragments:
Synthesis of 4-(Prop-2-en-1-yloxy)benzoyl Chloride
-
Allylation of 4-Hydroxybenzoic Acid :
-
Chlorination to Acid Chloride :
Synthesis of 2-(4-Chlorophenyl)-2-(Piperidin-1-Yl)Ethylamine
-
Formation of the Piperidine-Ethylamine Backbone :
-
Reductive Amination :
Amide Coupling
Catalytic and Enantioselective Modifications
While the target compound lacks chiral centers, Source highlights morpholine- and piperidine-based catalysts for analogous amide syntheses. For example:
-
Morpholine-2-ylphenyl benzamides are synthesized using chiral auxiliaries like (S)-BINOL-phosphate catalysts, achieving enantiomeric excess (ee) >90%.
-
Recyclable catalysts (e.g., ZrO₂-supported palladium) enhance yields in allylation steps (reported up to 92% in Source).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalyst Recycling
Source demonstrates that ZrO₂-supported catalysts retain >85% activity after five cycles in allylation reactions, suggesting applicability in the allyloxybenzamide synthesis.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
- Molecular Formula : C23H28ClN3O2
- Molecular Weight : 405.94 g/mol
Therapeutic Applications
The compound has been investigated for various therapeutic applications, including:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines. Research indicates that modifications to the benzamide structure can enhance its efficacy against tumors, particularly those resistant to conventional therapies .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. A study involving related benzamide derivatives demonstrated significant inhibition against bacterial strains, including those resistant to standard antibiotics. This highlights the compound's promise in addressing the growing issue of antimicrobial resistance .
Neurological Disorders
Research into compounds with similar piperidine structures has revealed their effectiveness as modulators of neurotransmitter receptors, particularly in the context of central nervous system disorders. The ability to interact with dopamine and serotonin receptors positions this compound as a candidate for treating conditions such as depression and anxiety .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:
- Chlorophenyl Group : The presence of the 4-chlorophenyl moiety is associated with enhanced lipophilicity and biological activity, which may improve cellular uptake and target specificity .
- Piperidine Ring : The piperidine component contributes to the compound's interaction with biological targets, influencing its pharmacokinetic properties and receptor binding affinity .
Case Study 1: Anticancer Activity
A study published in 2022 synthesized a series of benzamide derivatives based on the core structure of this compound. The results showed that certain derivatives exhibited IC50 values in low micromolar ranges against breast and colon cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In an investigation focused on antimicrobial agents, a related compound was tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that modifications to the benzamide structure led to enhanced antibacterial activity, suggesting that this class of compounds could serve as a new line of defense against resistant infections .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Analogues with Heterocyclic Variations
Sigma Receptor-Targeting Analogues
Key Research Findings
Piperidine vs. Piperazine: Replacement of piperidine with piperazine (as in ) shifts receptor selectivity toward dopamine D4, suggesting the original compound’s piperidine moiety may favor non-dopaminergic targets (e.g., sigma receptors) .
Substituent Position : Methoxy groups at benzamide position 3 (meta) versus 4 (para) significantly alter receptor binding profiles. The original compound’s para-propenyloxy group may enhance steric interactions with hydrophobic binding pockets .
Chlorophenyl Importance : The 4-chlorophenyl group is conserved in multiple analogues (e.g., ), indicating its critical role in base-stacking or hydrophobic interactions with target proteins.
Biological Activity
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide, with the CAS number 898471-92-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H27ClN2O2
- Molecular Weight : 398.9 g/mol
- Structure : The compound features a piperidine moiety, which is often associated with various biological activities.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
These studies indicate that the compound may inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- Urease : Inhibition of urease can be important in managing infections caused by urease-producing bacteria.
The results indicated that this compound displayed significant inhibitory activity against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and bacterial infections .
Anticancer Properties
Recent studies have explored the anticancer potential of compounds with similar structures. The 1,3,4-oxadiazole scaffold, often found in related compounds, has been linked to various anticancer activities:
| Mechanism | Target |
|---|---|
| Inhibition of telomerase | Cancer cells |
| Histone deacetylase inhibition | Tumor growth suppression |
These findings suggest that the compound may possess anticancer properties through multiple mechanisms, including inducing apoptosis and inhibiting tumor growth .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in animal models of neurodegeneration, showing improvement in cognitive functions and reduction in neuroinflammation.
- Antitumor Activity : Research involving cell lines indicated that the compound inhibited proliferation and induced apoptosis in cancer cells at low micromolar concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the piperidinyl-ethyl backbone via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .
- Step 2 : Coupling the benzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Critical Parameters : Temperature control (0–25°C), solvent purity, and stoichiometric ratios of intermediates to avoid side reactions like over-alkylation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 453.18 [M+H]⁺) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
- Methodology :
- Core Modifications : Systematically alter the 4-(prop-2-en-1-yloxy)benzamide group to assess electronic effects (e.g., replacing the allyloxy group with methoxy or nitro substituents) .
- Piperidine Substitution : Introduce methyl or ethyl groups at the piperidine nitrogen to evaluate steric effects on receptor binding .
- Assays : Use in vitro models (e.g., enzyme inhibition assays or cell-based viability tests) paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. How can contradictory data on this compound's metabolic stability be resolved?
- Methodology :
- Comparative Studies : Test stability in liver microsomes from multiple species (e.g., human vs. rat) to identify species-specific metabolism .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify unstable functional groups (e.g., allyloxy cleavage) .
- LC-MS/MS Metabolite Profiling : Detect and quantify degradation products under varied pH and enzymatic conditions .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodology :
- Co-solvent Systems : Use PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Modify the allyloxy group to a phosphate ester for improved bioavailability, which is enzymatically cleaved in vivo .
Q. How can regioselectivity issues during functionalization of the benzamide ring be addressed?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the piperidine nitrogen to direct electrophilic substitution to the para position of the benzamide .
- Metal-Catalyzed Coupling : Use Pd-mediated Suzuki-Miyaura reactions for selective C–C bond formation at less reactive sites .
Data Analysis & Mechanistic Questions
Q. What computational approaches validate the compound's interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to dopamine D₂ or serotonin receptors (≥100 ns trajectories) to assess stability of hydrogen bonds with the benzamide carbonyl .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications .
Q. How can crystallographic data resolve ambiguities in stereochemical configuration?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
